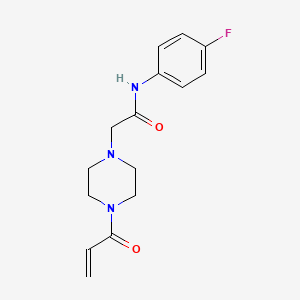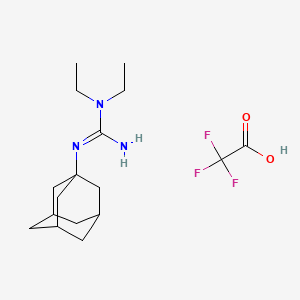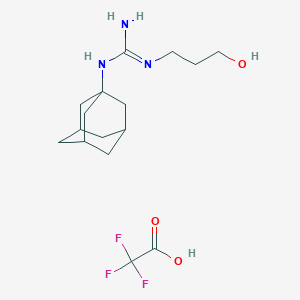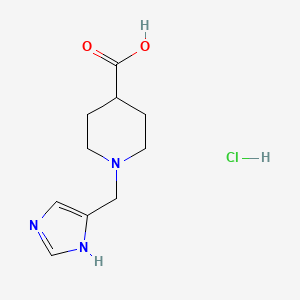![molecular formula C9H19ClN2O3 B7359349 Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)
Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride, also known as MAPB HCl, is a synthetic compound that belongs to the family of phenethylamines. MAPB HCl has been of great interest to the scientific community due to its potential as a research tool for studying the central nervous system.
作用机制
The exact mechanism of action of Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl is not fully understood. However, it is believed to work by increasing the release of serotonin in the brain. This leads to an increase in serotonin signaling, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects
Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to feelings of euphoria and increased sociability. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
实验室实验的优点和局限性
One advantage of using Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl in lab experiments is its potential as a research tool for studying the central nervous system. It has been shown to have affinity for the serotonin transporter, which makes it a potential tool for studying the role of serotonin in the brain. However, one limitation is that it can be dangerous in high doses, which can make it difficult to study in vivo.
未来方向
There are several future directions for research involving Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl. One area of research could be to further investigate its mechanism of action and how it affects the central nervous system. Another area of research could be to investigate its potential as a therapeutic agent for treating psychiatric disorders such as depression and anxiety. Additionally, research could be done to investigate the safety and toxicity of Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl in humans, which could help to inform its potential use as a research tool or therapeutic agent.
Conclusion
In conclusion, Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl is a synthetic compound that has been of great interest to the scientific community due to its potential as a research tool for studying the central nervous system. Its mechanism of action is not fully understood, but it is believed to work by increasing the release of serotonin in the brain. Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl has a range of biochemical and physiological effects, and its potential as a therapeutic agent for treating psychiatric disorders warrants further investigation.
合成方法
The synthesis of Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl involves the reaction of 2-(methylamino)propanoic acid with methyl 3-bromo-2-oxobutanoate in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield the final product, Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl.
科学研究应用
Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl has been used in scientific research to study the central nervous system. It has been shown to have affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This makes Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride HCl a potential tool for studying the role of serotonin in the brain and its effects on behavior.
属性
IUPAC Name |
methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-4-7(9(13)14-3)11-8(12)5-6-10-2;/h7,10H,4-6H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHQCKQEWXNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)






![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)

![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)